molecular formula C27H31ClN2O4 B14953864 5-(4-chlorophenyl)-1-[3-(diethylamino)propyl]-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one

5-(4-chlorophenyl)-1-[3-(diethylamino)propyl]-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B14953864
M. Wt: 483.0 g/mol
InChI Key: VEKMSDZCCLFOSK-BZZOAKBMSA-N
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Description

“5-(4-chlorophenyl)-1-[3-(diethylamino)propyl]-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one” is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a pyrrol-2-one core, a chlorophenyl group, a diethylamino propyl chain, and a benzofuran moiety, making it a molecule of interest for its diverse chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-(4-chlorophenyl)-1-[3-(diethylamino)propyl]-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one” typically involves multi-step organic synthesis. The process may start with the preparation of the pyrrol-2-one core, followed by the introduction of the chlorophenyl group, the diethylamino propyl chain, and the benzofuran moiety. Each step requires specific reagents, catalysts, and reaction conditions, such as temperature control, pH adjustment, and purification techniques like chromatography.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification methods.

Chemical Reactions Analysis

Types of Reactions

“5-(4-chlorophenyl)-1-[3-(diethylamino)propyl]-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one” can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group.

    Reduction: The carbonyl groups can be reduced to hydroxyl groups or other derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts.

Major Products

The major products of these reactions depend on the specific transformations. For example, oxidation of the hydroxyl group would yield a ketone, while nucleophilic substitution of the chlorophenyl group could introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential pharmacological activities. The presence of the diethylamino propyl chain suggests it could interact with biological targets such as receptors or enzymes.

Medicine

In medicine, this compound could be investigated for its therapeutic potential. Its structural features may allow it to act as a drug candidate for various diseases, pending further research and clinical trials.

Industry

In industry, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of “5-(4-chlorophenyl)-1-[3-(diethylamino)propyl]-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one” would depend on its specific biological target. It may interact with receptors, enzymes, or other proteins, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds may include other pyrrol-2-one derivatives, benzofuran-containing molecules, and compounds with diethylamino propyl chains. Examples include:

  • 5-(4-chlorophenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one
  • 5-(4-chlorophenyl)-1-[3-(diethylamino)propyl]-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-thione

Uniqueness

The uniqueness of “5-(4-chlorophenyl)-1-[3-(diethylamino)propyl]-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one” lies in its specific combination of functional groups and structural features, which may confer unique chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C27H31ClN2O4

Molecular Weight

483.0 g/mol

IUPAC Name

(4Z)-5-(4-chlorophenyl)-1-[3-(diethylamino)propyl]-4-[hydroxy-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]pyrrolidine-2,3-dione

InChI

InChI=1S/C27H31ClN2O4/c1-4-29(5-2)13-6-14-30-24(18-7-10-21(28)11-8-18)23(26(32)27(30)33)25(31)19-9-12-22-20(16-19)15-17(3)34-22/h7-12,16-17,24,31H,4-6,13-15H2,1-3H3/b25-23-

InChI Key

VEKMSDZCCLFOSK-BZZOAKBMSA-N

Isomeric SMILES

CCN(CC)CCCN1C(/C(=C(\C2=CC3=C(C=C2)OC(C3)C)/O)/C(=O)C1=O)C4=CC=C(C=C4)Cl

Canonical SMILES

CCN(CC)CCCN1C(C(=C(C2=CC3=C(C=C2)OC(C3)C)O)C(=O)C1=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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